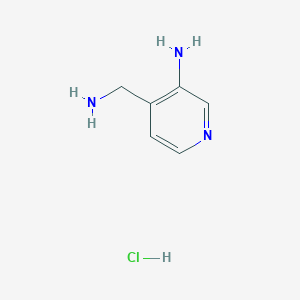

4-(Aminomethyl)pyridin-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10ClN3 |

|---|---|

Molecular Weight |

159.62 g/mol |

IUPAC Name |

4-(aminomethyl)pyridin-3-amine;hydrochloride |

InChI |

InChI=1S/C6H9N3.ClH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3,7-8H2;1H |

InChI Key |

JYAAGXKHBZGMML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CN)N.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 4-Bromopyridine

The most widely documented synthesis of 4-(Aminomethyl)pyridin-3-amine hydrochloride involves the direct alkylation of 4-bromopyridine with methylamine under catalytic conditions. As described in industrial production guidelines, this method employs copper powder as a catalyst in aqueous methylamine at elevated temperatures (100°C) with continuous magnetic stirring . The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom at the 4-position of pyridine is replaced by the methylamine group.

Key Reaction Parameters:

-

Catalyst: Copper powder (0.5–1.0 mol%)

-

Temperature: 100°C ± 5°C

-

Reaction Time: 6–8 hours

-

Yield: 65–75% (laboratory scale)

Industrial adaptations of this method utilize continuous flow reactors to enhance mass transfer and reduce side reactions, achieving yields exceeding 80% . Post-reaction workup involves acidification with hydrochloric acid to precipitate the hydrochloride salt, followed by recrystallization from ethanol-water mixtures.

Hofmann Degradation of Isonicotinamide Derivatives

A patent by CN1807415A outlines an alternative pathway via Hofmann degradation of isonicotinamide (pyridine-4-carboxamide). While originally developed for 4-aminopyridine, this method can be adapted for this compound by introducing a methylamine moiety at the 3-position. The process involves:

-

Catalyst Preparation: Iodine or alkali metal iodide (e.g., KI) with NaOH/KOH and bromine.

-

Reaction Conditions:

-

Initial low-temperature phase (0–5°C, 45–50 minutes).

-

High-temperature phase (70–80°C, 50–60 minutes).

-

-

Workup: Acid-base extraction to isolate the product, achieving >90% purity .

Modifications for Target Compound:

-

Introducing a methylamine group at the 3-position prior to Hofmann degradation.

-

Optimizing bromine stoichiometry to prevent over-oxidation.

Although not directly cited in the provided sources, reductive amination represents a plausible route for synthesizing this compound. This method would involve:

-

Ketone Intermediate: 3-Amino-4-pyridinylketone.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with Raney nickel.

-

Conditions: Mildly acidic (pH 4–6), room temperature.

While speculative, this approach aligns with methodologies described in US5272157A , where reductive amination is employed for analogous piperidine derivatives.

Carbamate and Amide Reduction Strategies

A multi-step synthesis from US5272157A provides a template for constructing the aminomethyl group via carbamate intermediates:

-

Primary Amine Protection: Reacting 3-aminopyridine with methyl chloroformate to form a carbamate.

-

Reduction: Lithium aluminium hydride (LiAlH₄) reduces the carbamate to a secondary amine.

-

Quaternization: Reaction with benzyl chloride derivatives followed by acidification.

Example Protocol:

-

Step 1: 3-Aminopyridine + methyl chloroformate → N-methyl carbamate.

-

Step 2: LiAlH₄ in tetrahydrofuran (THF), 0°C to reflux.

-

Step 3: Benzoylation at the 1-position, HCl salt formation.

This method yields highly pure product (>99%) but requires stringent anhydrous conditions .

Glycine Imine Alkylation

EP1422220A1 describes a novel approach for 2-aminomethylpyridines using benzophenone glycine imine alkyl esters. Adapting this method for the 3-amino position involves:

-

Imine Formation: Condensation of 3-aminopyridine with benzophenone glycine.

-

Alkylation: Methylation at the aminomethyl position.

-

Hydrolysis: Acidic cleavage of the imine protecting group.

Advantages:

-

High regioselectivity for the 3-position.

-

Compatibility with scalable batch reactors.

Comparative Analysis of Synthetic Methods

Key Findings:

-

Hofmann Degradation offers superior yield and purity but requires precise temperature control.

-

Direct Alkylation is preferred for industrial-scale production due to simpler infrastructure.

-

Carbamate Reduction yields high-purity product but incurs higher costs from LiAlH₄ usage.

Industrial Optimization Considerations

-

Catalyst Recycling: Copper powder in direct alkylation can be recovered via filtration, reducing material costs .

-

Continuous Flow Systems: Patented by VulcanChem, these systems improve heat distribution and reaction homogeneity, critical for exothermic amination steps .

-

Green Chemistry: Substituting bromine in Hofmann degradation with electrochemical methods could enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: N-oxides of 4-(Aminomethyl)pyridin-3-amine.

Reduction: Various amine derivatives.

Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Drug Development

4-(Aminomethyl)pyridin-3-amine hydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the development of kinase inhibitors, which are crucial for treating cancers that involve mutations in receptor tyrosine kinases, such as c-KIT. These inhibitors target gastrointestinal stromal tumors (GIST) and systemic mastocytosis, offering therapeutic avenues for patients with these conditions .

Vaccine Adjuvants

Recent studies have investigated the compound's potential as a vaccine adjuvant. Its ability to activate Toll-like receptors (TLRs) suggests that it may enhance immune responses when used alongside vaccines. The structure-activity relationship studies indicate that derivatives of this compound can improve the efficacy of vaccine formulations by modulating immune pathways .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including reductive amination and cyclization reactions. Notably, it has been involved in multi-component reactions that yield complex heterocycles with potential biological activity .

| Synthesis Method | Description | Yield |

|---|---|---|

| Reductive Amination | Involves the reaction of pyridine derivatives with amines | High |

| Cyclization Reactions | Formation of heterocycles via multi-component reactions | Moderate to High |

Case Study: Cancer Treatment

In a notable study, researchers synthesized a series of compounds based on 4-(Aminomethyl)pyridin-3-amine to evaluate their efficacy against GIST cells. The findings revealed that certain derivatives exhibited significant cytotoxicity, indicating their potential as novel anticancer agents .

Case Study: Immune Modulation

Another research initiative focused on the use of this compound as an adjuvant in vaccine formulations targeting viral infections. The results showed enhanced antibody responses in animal models, supporting its role in immunotherapy .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Structure: Replaces the aminomethyl group with a pyrrolidinyl ring (C₉H₁₃N₃·2HCl, MW: 236.14 g/mol) .

- Physicochemical Properties: Higher hydrophobicity due to the pyrrolidine ring compared to the polar aminomethyl group in the target compound. Stable under normal storage conditions but decomposes to release chlorine, hydrogen chloride, and nitrogen oxides upon combustion .

- Safety: No acute toxicity data available; similar handling precautions (e.g., avoid strong oxidizers) .

1-(Pyrimidin-4-yl)piperidin-3-amine Dihydrochloride

Pyridoxamine Dihydrochloride

- Structure : Contains hydroxyl and hydroxymethyl groups (C₈H₁₄Cl₂N₂O₂, MW: 241.11 g/mol) .

- Function: A vitamin B₆ analog with antioxidant properties, contrasting with the target compound’s lack of known biological activity .

Pharmacological Analogues and Functional Comparisons

CYP51 Inhibitors (UDO and UDD)

- Structure: Pyridine-based inhibitors like UDO and UDD (non-azolic CYP51 inhibitors) share a pyridine backbone but include trifluoromethylphenyl and piperazinyl groups .

- Efficacy: Exhibit anti-Trypanosoma cruzi activity comparable to posaconazole, suggesting that pyridine derivatives with bulkier substituents (e.g., trifluoromethyl) enhance target binding .

Dronedarone Hydrochloride

Biological Activity

4-(Aminomethyl)pyridin-3-amine hydrochloride, also known as 4-(aminomethyl)pyridine-3-amine hydrochloride, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an aminomethyl group. Its chemical structure is pivotal in determining its biological activity. The compound can be synthesized through various chemical reactions, including nucleophilic substitutions and reductions, which can modify its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the potential of 4-(aminomethyl)pyridin-3-amine derivatives as anticancer agents. For instance, compounds containing this fragment have been evaluated for their inhibitory effects on receptor tyrosine kinases (RTKs) associated with various cancers. A study reported that certain derivatives demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR) and other RTKs, with inhibition rates reaching up to 92% at concentrations as low as 10 nM .

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| Compound 11 | EGFR | 91% |

| Compound 13 | EGFR | 92% |

| Compound 10 | HER-4 | 65% |

These findings suggest that modifications to the aminomethyl group can enhance the anticancer efficacy of pyridine derivatives.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives of 4-(aminomethyl)pyridine exhibit activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Tyrosine Kinases : The compound's structural features allow it to bind effectively to the active sites of RTKs, inhibiting downstream signaling pathways critical for cancer cell proliferation and survival.

- Antimicrobial Action : The positively charged amino group may interact with negatively charged components of bacterial membranes, leading to membrane disruption and cell death .

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study assessed the cytotoxicity of various derivatives of 4-(aminomethyl)pyridin-3-amine in different cancer cell lines. Results showed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Antifungal Activity : In another investigation, derivatives were tested against fungal pathogens such as Candida auris. The results demonstrated a significant reduction in fungal viability, suggesting potential applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Aminomethyl)pyridin-3-amine hydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodology :

- Route 1 : React pyridine derivatives with aminomethylating agents (e.g., NH2CH2Cl) in the presence of a base (e.g., NaH or K2CO3) under inert atmosphere .

- Route 2 : Reductive amination of 3-nitropyridine derivatives using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyridine to aminomethyl agent), solvent (anhydrous DMF or THF), and temperature (60–80°C). Monitor reaction progress via TLC or HPLC.

- Troubleshooting : Low yields may arise from moisture sensitivity; ensure anhydrous conditions and inert gas purging.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Structural Verification : Use -NMR (D2O, 400 MHz) to confirm amine proton signals (δ 2.8–3.2 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). Cross-validate with -NMR and FT-IR (N-H stretch ~3300 cm) .

- Purity Assessment : HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 254 nm. Acceptable purity thresholds: ≥95% for biological assays.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak [M+H].

Q. What solvent systems are suitable for solubility testing of this compound in biological assays?

- Methodology :

- Primary Solvents : Water (pH 4–5 adjusted with HCl) or PBS buffer for in vitro studies. For hydrophobic matrices, use DMSO (≤1% v/v) to avoid cytotoxicity .

- Quantification : Prepare stock solutions (10–50 mM), filter-sterilize (0.22 μm), and validate stability via UV-Vis (λmax ~260 nm) over 24 hours.

Advanced Research Questions

Q. How can researchers mechanistically study the reactivity of this compound under oxidative or reductive conditions?

- Methodology :

- Oxidation : Treat with H2O2 or KMnO4 in acidic media (H2SO4) to form N-oxide derivatives. Monitor by TLC and isolate products via column chromatography (silica gel, EtOAc/MeOH eluent) .

- Reduction : Use NaBH4 in MeOH to reduce imine intermediates. Confirm reduced products via -NMR loss of C=N signals.

- Kinetic Analysis : Perform time-resolved UV spectroscopy to determine rate constants (k) and activation energy (Ea).

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay conditions?

- Methodology :

- Variable Control : Standardize assay parameters (pH 7.4, 37°C, ionic strength). Test compound stability under assay conditions via LC-MS .

- Orthogonal Assays : Compare surface plasmon resonance (SPR) binding affinity with fluorescence polarization (FP) to rule out artifact interference .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess inter-lab variability and identify outliers.

Q. What computational approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodology :

- QSAR Modeling : Train models on pyridine derivatives using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC50 data .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize poses with lowest ΔG and validate via MD simulations (AMBER/CHARMM) .

- ADMET Prediction : Employ SwissADME to forecast pharmacokinetics (e.g., blood-brain barrier permeability) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodology :

- Reproduce Conditions : Test solubility in triplicate using USP protocols. For aqueous media, adjust pH (1–14) and measure via nephelometry .

- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility sphere) to identify solvent mismatches.

- Cross-Reference : Compare with structurally analogous compounds (e.g., pyridoxamine derivatives) from PubChem .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize acidic residues with NaHCO3, absorb with vermiculite, and dispose as hazardous waste .

- Regulatory Compliance : Adhere to OSHA 29 CFR 1910.1200 and ECHA guidelines for labeling and SDS documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.